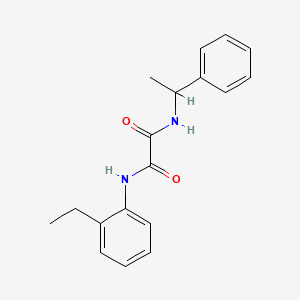![molecular formula C19H23NO4 B4959342 2-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-5-methoxyphenol](/img/structure/B4959342.png)
2-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-5-methoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-5-methoxyphenol, also known as Fasudil, is a potent Rho kinase inhibitor that has been studied extensively in scientific research. Fasudil has been shown to have a wide range of potential applications in various fields, including neuroscience, cardiovascular diseases, and cancer research. In
Mecanismo De Acción
2-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-5-methoxyphenol exerts its effects by inhibiting Rho kinase, which is a downstream effector of the small GTPase RhoA. Rho kinase plays a critical role in various cellular processes, including cytoskeletal dynamics, cell migration, and smooth muscle contraction. By inhibiting Rho kinase, this compound can modulate these processes and exert its effects.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In neuroscience, this compound can reduce neuronal apoptosis and improve synaptic plasticity. In cardiovascular diseases, this compound can improve endothelial function, reduce vascular smooth muscle cell proliferation, and inhibit platelet aggregation. In cancer research, this compound can inhibit cancer cell migration and invasion and induce apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-5-methoxyphenol has several advantages for lab experiments. It is a potent and selective Rho kinase inhibitor, which allows for precise modulation of Rho kinase activity. This compound is also commercially available and relatively inexpensive. However, this compound has some limitations for lab experiments. It has low solubility in water, which can limit its use in certain assays. This compound can also have off-target effects, which can complicate data interpretation.
Direcciones Futuras
There are several future directions for 2-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-5-methoxyphenol research. In neuroscience, this compound can be further studied for its potential applications in neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases. In cardiovascular diseases, this compound can be further studied for its potential applications in hypertension and heart failure. In cancer research, this compound can be further studied for its potential applications in combination therapy with other anti-cancer agents. Additionally, new analogs of this compound can be synthesized and tested for their efficacy and selectivity.
Métodos De Síntesis
2-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-5-methoxyphenol can be synthesized through a series of chemical reactions starting from 2-methoxyphenol. The synthesis involves the protection of the phenolic hydroxyl group, followed by the introduction of the isoquinoline ring and the final deprotection of the phenolic hydroxyl group. The yield of the synthesis is typically around 30-40%.
Aplicaciones Científicas De Investigación
2-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-5-methoxyphenol has been extensively studied in scientific research for its potential applications in various fields. In neuroscience, this compound has been shown to have neuroprotective effects and can improve functional recovery in animal models of stroke and spinal cord injury. In cardiovascular diseases, this compound has been shown to have vasodilatory effects and can improve endothelial function. In cancer research, this compound has been shown to have anti-tumor effects and can inhibit cancer cell migration and invasion.
Propiedades
IUPAC Name |
2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-5-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4/c1-22-16-5-4-14(17(21)10-16)11-20-7-6-13-8-18(23-2)19(24-3)9-15(13)12-20/h4-5,8-10,21H,6-7,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGIODAIDZRXFAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2CCC3=CC(=C(C=C3C2)OC)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,5-dimethyl-2-phenyl-4-[(3-{[3-(trifluoromethyl)phenyl]amino}-2-quinoxalinyl)amino]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B4959260.png)
![4-{5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}thiomorpholine](/img/structure/B4959270.png)
![N-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}-2-(2-furyl)ethanamine](/img/structure/B4959273.png)
![2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-[(4-nitrophenyl)amino]acrylonitrile](/img/structure/B4959276.png)


![ethyl (7-oxo-2,3-diphenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl)acetate](/img/structure/B4959300.png)
![2-[3-(methoxymethyl)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4959305.png)
![1-[2-(4-fluorophenyl)-1-methylethyl]-4-methylpiperazine](/img/structure/B4959311.png)
![1-[2-(allyloxy)benzyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4959313.png)



